Ethylenediamine, N,N-diethyl-N'-(p-methoxyphenyl)-N'-(2-pyridylmethyl)-, hydrochloride
Description
The compound Ethylenediamine, N,N-diethyl-N'-(p-methoxyphenyl)-N'-(2-pyridylmethyl)-, hydrochloride is a substituted ethylenediamine derivative with a hydrochloride salt. Its structure features:
- Diethyl groups on two nitrogen atoms.
- A p-methoxyphenyl group and a 2-pyridylmethyl group on the remaining nitrogens.
Properties
CAS No. |
27445-44-9 |
|---|---|
Molecular Formula |
C19H28ClN3O |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
diethyl-[2-[4-methoxy-N-(pyridin-2-ylmethyl)anilino]ethyl]azanium;chloride |
InChI |
InChI=1S/C19H27N3O.ClH/c1-4-21(5-2)14-15-22(16-17-8-6-7-13-20-17)18-9-11-19(23-3)12-10-18;/h6-13H,4-5,14-16H2,1-3H3;1H |
InChI Key |
XMUVTSHYUIKLEG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(CC1=CC=CC=N1)C2=CC=C(C=C2)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N-diethyl-N’-(p-methoxyphenyl)-N’-(2-pyridylmethyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethylenediamine Backbone: Starting with ethylenediamine, the compound is reacted with diethylamine under controlled conditions.
Introduction of the p-Methoxyphenyl Group: The intermediate product is then reacted with p-methoxybenzyl chloride in the presence of a base to introduce the p-methoxyphenyl group.
Addition of the 2-Pyridylmethyl Group: Finally, the compound is reacted with 2-pyridylmethyl chloride to complete the synthesis.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine, N,N-diethyl-N’-(p-methoxyphenyl)-N’-(2-pyridylmethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
Ethylenediamine, N,N-diethyl-N’-(p-methoxyphenyl)-N’-(2-pyridylmethyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethylenediamine, N,N-diethyl-N’-(p-methoxyphenyl)-N’-(2-pyridylmethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological pathways. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Ethylenediamine Derivatives
*Molecular weights are approximate.
Key Observations :
- The target compound has bulkier aromatic substituents (p-methoxyphenyl) compared to TPEN’s pyridyl groups or Thenyldiamine’s thienyl groups.
Functional Comparison
Metal Chelation
- TPEN : A high-affinity, membrane-permeable zinc chelator. Depletes intracellular Zn²⁺, inducing apoptosis in thymocytes and cancer cells . Its four pyridylmethyl groups enable strong metal coordination .
- Target Compound : The single pyridylmethyl group and p-methoxyphenyl may reduce metal-binding capacity compared to TPEN. However, the methoxy group could facilitate interactions with hydrophobic targets (e.g., receptors).
Table 2: Chelation Efficiency
Pharmacological Activity
- Thenyldiamine Hydrochloride : Acts as an antihistamine, blocking histamine receptors via pyridyl and thienyl groups .
- N,N'-Dimethyl-N-phenyl-N'-(2-thienylmethyl)ethylenediamine Hydrochloride : Shows antihistaminic and toxicologic properties, likely mediated by aromatic interactions .
Table 3: Pharmacological Profiles
| Compound | Primary Activity | Mechanism |
|---|---|---|
| Thenyldiamine | Antihistaminic | Histamine receptor antagonism |
| Target Compound | Hypothesized: Dual role | Possible receptor modulation or chelation |
TPEN in Apoptosis and Disease
- TPEN triggers apoptosis in mature thymocytes and cancer cells by depleting Zn²⁺, leading to ROS accumulation and mitochondrial dysfunction .
Antimicrobial and Antifungal Activity
- TPEN synergizes with organic acids to enhance antibacterial effects by disrupting metal homeostasis .
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